molecular formula C8H9ClS B1329366 4-(Methylthio)benzyl chloride CAS No. 874-87-3

4-(Methylthio)benzyl chloride

Cat. No. B1329366
CAS RN: 874-87-3
M. Wt: 172.68 g/mol
InChI Key: VWVZFHRDLPHBEG-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl chloride is a chemical compound that has been studied for its potential applications in various chemical reactions and as a precursor for synthesizing other compounds. It is characterized by the presence of a methylthio group attached to a benzyl chloride moiety.

Synthesis Analysis

The synthesis of 4-(Methylthio)benzyl chloride-related compounds has been reported in several studies. For instance, 4-phenylthiobenzyl chloride was prepared by substituting 4-fluorobenzaldehyde with thiophenol, followed by reduction with sodium borohydride and chlorination with concentrated hydrochloric acid, achieving an overall yield of 88% based on thiophenol . Similarly, 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was synthesized through a condensation reaction of o-phenylenediamine and p-thiomethyl benzaldehyde in benzene .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the molecular structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was confirmed by spectroscopic data and single crystal X-ray diffraction . Additionally, the structure of 4-methyl-3-nitro benzyl chloride was investigated using vibrational spectroscopy and DFT calculations .

Chemical Reactions Analysis

4-(Methylthio)benzyl chloride and its derivatives have been utilized in various chemical reactions. Complexes of (η(6)-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been synthesized and applied in catalytic activation of oxidation and transfer hydrogenation . Moreover, the reaction of 4-substituted benzenediazonium chlorides with methylamine-formaldehyde mixture has led to novel cyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Methylthio)benzyl chloride-related compounds have been characterized through various analyses. The vibrational frequencies, HOMO-LUMO energy gap, and electron density distribution of 4-methyl-3-nitro benzyl chloride were calculated using DFT methods, providing insights into the electronic properties of the molecule . The structural analysis of 2- and 4-(methylthio)benzoic acid derivatives was performed using powder X-ray diffraction and Hirshfeld surface analysis, revealing differences in intermolecular interactions and hydrogen bonding patterns .

Scientific Research Applications

Synthesis Processes

4-(Methylthio)benzyl chloride is utilized in various chemical synthesis processes. For instance, it is used in a four-step process for preparing 4-(methylthio) phenylacetonitrile. This process involves the conversion of p-chlorobenzaldehyde into 4-(methylthio) benzyl alcohol, which is then converted into 4-(methylthio) benzyl chloride and eventually into 4-(methythio) phenylacetonitrile (Li Gao-feng, 2010). Additionally, it plays a role in the electrosynthesis of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile (B. Batanero, F. Barba, Avelino Martín, 2002).

Chemical Reactions and Compounds

In chemical reactions, 4-(Methylthio)benzyl chloride is involved in the formation of various compounds. For example, its reduction by liver microsomes leads to the formation of toluene and 4-nitrotoluene, indicating its role in biochemical processes (D. Mansuy, M. Fontecave, 1983). Additionally, it is part of the synthesis of arylacetic esters starting from aromatic aldehyde, showcasing its versatility in organic synthesis (K. Ogura, Yoko Itō, Gen-ichi Tsughihashi, 1979).

Catalysis and Material Science

4-(Methylthio)benzyl chloride is also significant in the field of catalysis and material science. For example, it is used in the synthesis of complexes that are effective in transfer hydrogenation processes, highlighting its potential in catalytic applications (Fariha Saleem, G. K. Rao, Arun Kumar, G. Mukherjee, A. Singh, 2014). Additionally, its role in the synthesis of ionic liquids and their application in cellulose functionalization demonstrates its importance in green chemistry and sustainable materials (J. Pernak, Nina Borucka, F. Walkiewicz, B. Markiewicz, P. Fochtman, S. Stolte, Stephanie Steudte, P. Stepnowski, 2011).

Safety And Hazards

4-(Methylthio)benzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment is recommended .

Future Directions

The future directions of 4-(Methylthio)benzyl chloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(chloromethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZFHRDLPHBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236330
Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)benzyl chloride

CAS RN

874-87-3
Record name 4-(Methylthio)benzyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Record name 1-(Chloromethyl)-4-(methylthio)benzene
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Record name 1-(chloromethyl)-4-(methylthio)benzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 154 g (1 mol) of 4-methylmercaptobenzyl alcohol in 1 liter of dry benzene was added dropwise 80 mL 1.1 mol) of thionyl chloride. The mixture immediately turned blue. After the addition of the thionyl chloride was completed, the mixture was heated at reflux for 2 hours. After cooling the benzene and excess thionyl chloride were distilled at ambient pressure. The product was distilled in vacuo at 105° C. (0.5 mm), to yield 160 g (93%) of water clear liquid.
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Synthesis routes and methods II

Procedure details

4-Methylsulfanylbenzyl alcohol (30.5 g; 0.2 mol) was dissolved in dichloromethane (180 ml). A solution of thionyl chloride (23.8 g; 0.2 mol) in dichloromethane (120 ml) was added dropwise to the initial charge, which was kept under reflux. The reaction mixture was stirred under reflux for a further 2 h. The solution was cooled to room temperature, washed with H2O (2×250 ml), dried over Na2SO4 and concentrated. The oily residue (6) was purified by column chromatography (Al2O3, CH2Cl2).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JM Samanen, E Brandeis - The Journal of Organic Chemistry, 1988 - ACS Publications
The p-(methylsulfinyl) benzyl or Msib ester is recommended as a selectively cleavable carboxyl-protecting group for peptide synthesis. Peptide or amino acid esters of p-(methylsulfinyl) …
Number of citations: 73 pubs.acs.org
SY Pyun, H Moon, JK Lee, N Kim… - Macromolecular …, 1999 - Wiley Online Library
Novel nonlinear optical (NLO) chromophore, 2‐{3‐[2‐(4‐methylsulfonylphenyl)vinyl]carbazol‐9‐yl}ethanol was synthesized and subsequently reacted with methacryloyl chloride to give …
Number of citations: 8 onlinelibrary.wiley.com
GE Bermingham - 1964 - search.proquest.com
… 3-methoxyl group into 4~methoxy~ and 4~methylthio-benzyl chloride, respectively, in each case increases the rate of solvolysis by decreasing the free energy of activation* Moreover, …
Number of citations: 0 search.proquest.com
E Nicolai, J Goyard, T Benchetrit… - Journal of medicinal …, 1993 - ACS Publications
A series of 1-benzylbenzimidazole and 3-benzylimidazo [4, 5-6] pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain was synthesized for evaluation as …
Number of citations: 60 pubs.acs.org
B Denegri, M Matić, M Vaško - Tetrahedron, 2022 - Elsevier
The mechanism of solvolyses of activated ortho-, meta- and para-substituted benzyl chlorides in aqueous ethanol has been studied by using the Hammett-Brown and Yukawa-Tsuno …
Number of citations: 3 www.sciencedirect.com
A Metzger - 2010 - core.ac.uk
Organozinc reagents are known for more than 150 years. The first preparation of diethylzinc was reported by Frankland who synthesized it in summer 1848 by the reaction of finely …
Number of citations: 1 core.ac.uk
CA Mayfield, J DeRuiter - Journal of medicinal chemistry, 1987 - ACS Publications
“a, RC0C1, NaHCOg, THF, H20 or NaOH, H20; b, H2, Pd/C, EtOH; c, C6H5N= C= X, CHClg or EtOH. synthesis and in vitro aldose reductase inhibitory activity of a number of N-(…
Number of citations: 32 pubs.acs.org
PW Manley, NM Allanson, RFG Booth… - Journal of medicinal …, 1987 - ACS Publications
Analogues of 4-[[2-(lH-imidazol-l-yl)-l-[[(4-methoxyphenyl) methoxy] methyl] ethoxy] methyl] benzoic acid (5m) were prepared and evaluated as thromboxane synthase inhibitors. A …
Number of citations: 23 pubs.acs.org
ZA Parvez - 2022 - search.proquest.com
Green chemistry encompasses a broad range of topics that enable us to understand and address major environmental issues. This dissertation advances multiple green chemistry …
Number of citations: 3 search.proquest.com
A Metzger - 2010 - edoc.ub.uni-muenchen.de
Organozinc reagents are known for more than 150 years. The first preparation of diethylzinc was reported by Frankland who synthesized it in summer 1848 by the reaction of finely …
Number of citations: 1 edoc.ub.uni-muenchen.de

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